3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine

Catalog No.
S12308423
CAS No.
62578-39-6
M.F
C19H15N
M. Wt
257.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine

CAS Number

62578-39-6

Product Name

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine

IUPAC Name

3-methyl-1-phenyl-9H-indeno[2,1-c]pyridine

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

InChI

InChI=1S/C19H15N/c1-13-11-17-16-10-6-5-9-15(16)12-18(17)19(20-13)14-7-3-2-4-8-14/h2-11H,12H2,1H3

InChI Key

YMYDOVXZBFUMPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C(=N1)C4=CC=CC=C4

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine is a heterocyclic organic compound characterized by its unique indeno-pyridine structure. Its molecular formula is C19H15NC_{19}H_{15}N with a molecular weight of approximately 257.33 g/mol. The compound features a complex arrangement that includes a methyl group and a phenyl group, contributing to its distinctive chemical properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: Under specific conditions, this compound can be oxidized to yield hydroxylated derivatives.
  • Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its biological activity.
  • Substitution: Substitution reactions can occur at the phenyl and methyl groups, allowing for the introduction of various functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Solvents like ethanol or dichloromethane are often used to control reaction conditions.

The biological activity of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine is significant due to its structural features that allow interaction with biological molecules. Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential as inhibitors for various enzymes and receptors .

These activities suggest that 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine could be explored further for therapeutic applications.

The synthesis of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. A common synthetic route includes:

  • Condensation Reaction: A mixture of suitable starting materials, such as chalcones and p-hydrazinobenzenesulfonamide hydrochloride, is refluxed in ethanol with glacial acetic acid.
  • Refluxing: The reaction mixture is maintained under reflux for several hours to facilitate the formation of the desired product.
  • Purification: The resulting compound is purified through crystallization or other separation techniques to achieve high purity and yield .

3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine has several notable applications:

  • Synthetic Intermediate: It serves as a building block in the synthesis of more complex organic molecules.
  • Biological Research: Its ability to interact with biological targets makes it valuable in biochemical studies aimed at understanding disease mechanisms.
  • Material Science: The compound may be utilized in developing new materials with specific properties due to its unique chemical structure .

Studies on the interactions of 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine with various biological targets indicate its potential as a lead compound in drug development. The mechanism of action typically involves binding to specific receptors or enzymes, which can modulate their activity and lead to desired biological effects. This aspect makes it an attractive candidate for further pharmacological investigations .

Several compounds share structural similarities with 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-Methyl-1-phenyl-2-azafluoreneC19H15NC_{19}H_{15}NContains nitrogen in the ring structure
3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′,9′-dimethyl-9′H-spiro[fluorene-9,5′-quinolino[3,2,1-de]acridine]Complex multi-ring structurePotential applications in photophysics
3′-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9′-fluorene]Multi-functional spiro compoundDiverse electronic properties

Uniqueness

What sets 3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine apart from these similar compounds is its distinct indeno-pyridine core structure. This configuration imparts unique reactivity and interaction profiles that are not found in other related compounds. Its potential for diverse applications in both research and industry highlights its importance within this class of heterocyclic compounds .

Systematic Naming and Molecular Framework

The IUPAC name 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridine delineates its structure:

  • A pyridine ring fused to an indene moiety at the [2,1-c] position.
  • A methyl group at position 3 and a phenyl substituent at position 1.
    Alternative designations include 3-methyl-1-phenyl-2-azafluorene, emphasizing the nitrogen atom replacing a carbon in the fluorene analog.

Structural Features

Key structural attributes include:

  • Fused bicyclic system: A ten-π-electron aromatic pyridine ring fused to a non-aromatic indene unit.
  • Substituent effects: The methyl group enhances steric bulk, while the phenyl ring introduces π-stacking potential.

Table 1: Core Structural Data

PropertyValue
Molecular formulaC₁₉H₁₅N
Molecular weight257.33 g/mol
Exact mass257.12000
Topological polar surface12.89 Ų
LogP4.63

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

257.120449483 g/mol

Monoisotopic Mass

257.120449483 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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